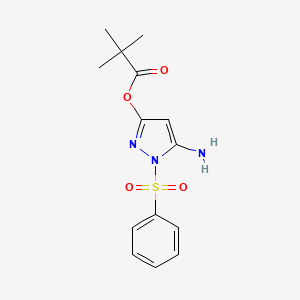

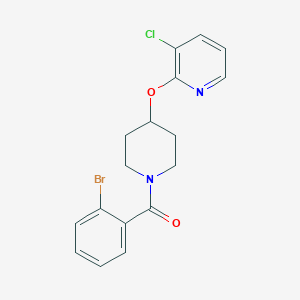

5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl pivalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl pivalate" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The phenylsulfonyl group attached to the pyrazole ring is a common structural motif in medicinal chemistry, often imparting desirable pharmacokinetic properties to the molecule .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 5-phenylsulfonyl-substituted pyrazolopyridines involves the reaction of 5-aminopyrazoles with aldehydes and β-ketosulfones in refluxing acetic acid . Similarly, pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl moieties can be synthesized via a one-pot reaction strategy, reacting aminoazopyrazole derivatives with different sulfonyl-containing compounds . These methods demonstrate the versatility and adaptability of pyrazole chemistry for the introduction of sulfonyl groups.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using X-ray crystallography. For example, the crystal and molecular structure of a related compound, 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one, was determined to establish the tautomeric form of the 3-pyrazolone ring in the solid state . The intramolecular hydrogen bonding patterns and the orientation of substituents significantly influence the molecular conformation and stability of these compounds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, 2-aminophenyl-1H-pyrazole has been used as a removable directing group for copper-mediated C-H amidation and sulfonamidation, showcasing its potential in facilitating the functionalization of aromatic compounds . Additionally, the reactivity of pyrazole derivatives can lead to the formation of new oxopyrazolinylpyridines and related heterocycles when reacted with different reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of amino and sulfonyl groups can lead to the formation of intramolecular and intermolecular hydrogen bonds, affecting the compound's solubility, melting point, and overall stability . Vibrational and electronic absorption spectral studies, such as FT-IR and FT-Raman, along with computational methods like DFT, can provide insights into the bonding features, vibrational frequencies, and electronic properties of these molecules . These studies can also reveal information about the molecule's polarizability and charge transfer characteristics, which are important for understanding their reactivity and potential applications in materials science .

作用機序

Target of Action

The compound 5-Amino-1-(Phenylsulfonyl)-1H-Pyrazol-3-yl Pivalate, also known as MLS000044153 or SMR000021563, is a potential inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT) . NNMT is a cytosolic enzyme primarily expressed in the liver .

Mode of Action

The compound acts by inhibiting the activity of NNMT . By blocking this enzyme, it can potentially increase fat metabolism, thus reversing diet-induced obesity and inducing weight loss . It is also suggested that it can increase the levels of nicotinamide adenine dinucleotide (NAD+), which plays an essential role in cellular metabolism in adipose tissue .

Biochemical Pathways

The inhibition of NNMT affects the metabolic pathways related to fat metabolism . NNMT plays a role in slowing down fat metabolism, and by inhibiting this enzyme, 5-Amino-1-(Phenylsulfonyl)-1H-Pyrazol-3-yl Pivalate can potentially enhance fat burning and aid in weight loss .

Pharmacokinetics

Pharmacokinetics refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .

Result of Action

The primary result of the action of 5-Amino-1-(Phenylsulfonyl)-1H-Pyrazol-3-yl Pivalate is the potential reversal of diet-induced obesity and induction of weight loss . This is achieved through the inhibition of NNMT, leading to increased fat metabolism .

特性

IUPAC Name |

[5-amino-1-(benzenesulfonyl)pyrazol-3-yl] 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c1-14(2,3)13(18)21-12-9-11(15)17(16-12)22(19,20)10-7-5-4-6-8-10/h4-9H,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQHVRCKKKMURC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=NN(C(=C1)N)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3001044.png)

![(Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B3001047.png)

![N-[2-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3001048.png)

![(Z)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-thiophen-2-ylthiophen-2-yl)prop-2-enamide](/img/structure/B3001054.png)

![4-(4-{[(E)-2-phenylhydrazono]methyl}-2-pyrimidinyl)phenyl 4-fluorobenzenecarboxylate](/img/structure/B3001057.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B3001060.png)

![5-[5-Bromopyrrolo[2,3-b]pyridin-3-yl]-N-(3-methoxybenzyl)-1,3,4-oxadiazol-2-amine](/img/structure/B3001061.png)

![Methyl 5-(diethylcarbamoyl)-2-{[(4-ethoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B3001064.png)

![6-Methyl-4-azaspiro[2.5]octane;hydrochloride](/img/structure/B3001065.png)